

Unveiling the Structure of Cobalt(II) Chromate: A Technical Guide

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Compound of Interest

Compound Name: *cobalt(2+);dioxido(dioxo)chromium*

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This technical guide provides a comprehensive overview of the crystal structure of cobalt(II) chromate (CoCrO_4), a compound of interest in various fields of chemical and materials science research. This document collates available crystallographic data, outlines a detailed experimental protocol for its synthesis and characterization, and presents visualizations to aid in the understanding of its structural and procedural aspects.

Introduction

Cobalt(II) chromate, with the chemical formula CoCrO_4 , is an inorganic compound composed of cobalt in its +2 oxidation state and the chromate anion. The arrangement of these ions in a crystalline lattice dictates the material's physical and chemical properties. Understanding this crystal structure is paramount for researchers working on the development of new materials, catalysts, and other advanced applications. The IUPAC name for this compound is **cobalt(2+);dioxido(dioxo)chromium**.

Crystal Structure of Cobalt(II) Chromate

Based on available crystallographic data, cobalt(II) chromate possesses an orthorhombic crystal structure. The fundamental properties of this crystal system are defined by three unequal crystallographic axes that are mutually perpendicular.

Crystallographic Data

The crystallographic data for cobalt(II) chromate is summarized in the table below. This information is critical for computational modeling, diffraction studies, and for understanding the material's anisotropy and other directional properties.

Parameter	Value	Unit	Reference
Crystal System	Orthorhombic	-	[1]
Lattice Parameters			
a	6.23	Å	[1]
b	8.31	Å	[1]
c	5.52	Å	[1]
α	90	°	[1]
β	90	°	[1]
γ	90	°	[1]
Calculated Properties			
Volume	286.10	Å ³	[1]
Density	4.061	g/cm ³	[1]

Note: Detailed atomic coordinates, space group, and bond lengths/angles for CoCrO₄ are not readily available in the public domain at the time of this publication. The provided data is based on the Inorganic Crystal Structure Database (ICSD) entry 23492.[1]

Experimental Protocols

The synthesis and crystallographic analysis of cobalt(II) chromate are crucial steps in obtaining high-quality crystals for structural determination. The following sections detail the methodologies for these key experiments.

Synthesis of Cobalt(II) Chromate via Precipitation

A common and effective method for the synthesis of cobalt(II) chromate is through a precipitation reaction in an aqueous solution. This technique involves the reaction of a soluble

cobalt(II) salt with a soluble chromate salt.

Materials:

- Cobalt(II) chloride hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$) or Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Potassium chromate (K_2CrO_4) or Sodium chromate (Na_2CrO_4)
- Deionized water
- Beakers
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Drying oven

Procedure:

- Preparation of Reactant Solutions:
 - Prepare a 0.5 M solution of a soluble cobalt(II) salt (e.g., dissolve 11.9 g of $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ in 100 mL of deionized water).
 - Prepare a 0.5 M solution of a soluble chromate salt (e.g., dissolve 9.7 g of K_2CrO_4 in 100 mL of deionized water).
- Precipitation:
 - Place the cobalt(II) salt solution in a beaker on a magnetic stirrer.
 - Slowly add the chromate salt solution to the cobalt(II) solution while stirring continuously.
 - A precipitate of cobalt(II) chromate will form immediately. The reaction is: $\text{Co}^{2+}(\text{aq}) + \text{CrO}_4^{2-}(\text{aq}) \rightarrow \text{CoCrO}_4(\text{s})$
- Isolation and Purification:

- Continue stirring the mixture for 30 minutes to ensure complete precipitation.
- Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.
- Wash the precipitate several times with deionized water to remove any soluble impurities.
- Wash the precipitate with ethanol to facilitate drying.
- Drying:
 - Carefully transfer the filtered solid to a watch glass or petri dish.
 - Dry the cobalt(II) chromate powder in a drying oven at 80-100 °C for several hours until a constant weight is achieved.

X-ray Diffraction (XRD) Analysis

To confirm the crystal structure and determine the lattice parameters of the synthesized cobalt(II) chromate, powder X-ray diffraction (XRD) is employed.

Instrumentation:

- Powder X-ray diffractometer with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$)
- Sample holder (zero-background preferred)
- Data analysis software for phase identification and lattice parameter refinement

Procedure:

- Sample Preparation:
 - Grind the dried cobalt(II) chromate powder to a fine, homogenous consistency using an agate mortar and pestle.
 - Mount the powder onto the sample holder, ensuring a flat and densely packed surface.
- Data Collection:

- Place the sample holder in the diffractometer.
- Set the instrument parameters for data collection. A typical scan range would be from $2\theta = 10^\circ$ to 80° with a step size of 0.02° and a scan speed of $1\text{--}2^\circ/\text{min}$.
- Data Analysis:
 - The resulting diffraction pattern should be analyzed to identify the crystalline phases present by comparing the peak positions and intensities to standard diffraction databases (e.g., the ICDD's Powder Diffraction File).
 - Perform a Rietveld refinement or other indexing methods to determine the precise unit cell parameters of the orthorhombic CoCrO_4 structure.

Visualizations

To further elucidate the experimental workflow, a graphical representation is provided below.

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References

- 1. researchgate.net [researchgate.net]
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